molecular formula C17H12N4O B10895186 (3Z)-3-[2-(quinolin-2-yl)hydrazinylidene]-1,3-dihydro-2H-indol-2-one

(3Z)-3-[2-(quinolin-2-yl)hydrazinylidene]-1,3-dihydro-2H-indol-2-one

Cat. No.: B10895186
M. Wt: 288.30 g/mol
InChI Key: UXRKLCPBDRFSSR-UHFFFAOYSA-N
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Description

The compound (3Z)-3-[2-(quinolin-2-yl)hydrazinylidene]-1,3-dihydro-2H-indol-2-one is a complex organic molecule featuring both quinoline and indole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-3-[2-(quinolin-2-yl)hydrazinylidene]-1,3-dihydro-2H-indol-2-one typically involves the condensation of quinoline-2-carbaldehyde with isatin hydrazone. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The general steps are as follows:

    Preparation of Quinoline-2-carbaldehyde: Quinoline is oxidized using an appropriate oxidizing agent such as selenium dioxide to yield quinoline-2-carbaldehyde.

    Formation of Isatin Hydrazone: Isatin is reacted with hydrazine hydrate to form isatin hydrazone.

    Condensation Reaction: Quinoline-2-carbaldehyde is then condensed with isatin hydrazone in the presence of an acid catalyst like acetic acid under reflux conditions to yield the target compound.

Industrial Production Methods

While the laboratory synthesis is well-documented, industrial production methods would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline moiety, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction of the hydrazone linkage can yield the corresponding hydrazine derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorosulfonic acid under controlled conditions.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Halogenated or sulfonated derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, (3Z)-3-[2-(quinolin-2-yl)hydrazinylidene]-1,3-dihydro-2H-indol-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology and Medicine

In biological and medicinal research, this compound has shown promise as a potential therapeutic agent. Studies have indicated its efficacy in inhibiting the growth of cancer cells, making it a candidate for anticancer drug development. Additionally, its antimicrobial properties are being explored for the treatment of bacterial and fungal infections.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific electronic or optical properties. Its ability to undergo various chemical modifications makes it suitable for the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which (3Z)-3-[2-(quinolin-2-yl)hydrazinylidene]-1,3-dihydro-2H-indol-2-one exerts its effects is primarily through interaction with cellular enzymes and receptors. The quinoline moiety is known to intercalate with DNA, disrupting replication and transcription processes, which is a key mechanism in its anticancer activity. Additionally, the compound can inhibit specific enzymes involved in microbial cell wall synthesis, contributing to its antimicrobial properties.

Comparison with Similar Compounds

Similar Compounds

    (3Z)-3-[2-(pyridin-2-yl)hydrazinylidene]-1,3-dihydro-2H-indol-2-one: Similar structure but with a pyridine ring instead of quinoline.

    (3Z)-3-[2-(isoquinolin-1-yl)hydrazinylidene]-1,3-dihydro-2H-indol-2-one: Contains an isoquinoline moiety.

    (3Z)-3-[2-(benzothiazol-2-yl)hydrazinylidene]-1,3-dihydro-2H-indol-2-one: Features a benzothiazole ring.

Uniqueness

The uniqueness of (3Z)-3-[2-(quinolin-2-yl)hydrazinylidene]-1,3-dihydro-2H-indol-2-one lies in its combination of the quinoline and indole moieties, which confer distinct electronic and steric properties. This combination enhances its ability to interact with biological targets, making it a more potent and versatile compound compared to its analogs.

Properties

Molecular Formula

C17H12N4O

Molecular Weight

288.30 g/mol

IUPAC Name

3-(quinolin-2-yldiazenyl)-1H-indol-2-ol

InChI

InChI=1S/C17H12N4O/c22-17-16(12-6-2-4-8-14(12)19-17)21-20-15-10-9-11-5-1-3-7-13(11)18-15/h1-10,19,22H

InChI Key

UXRKLCPBDRFSSR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)N=NC3=C(NC4=CC=CC=C43)O

Origin of Product

United States

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